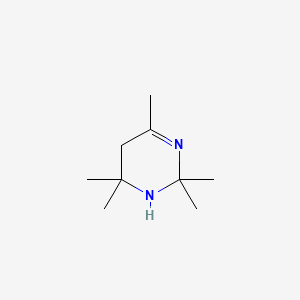
6-Ethyl-2-methyldecane
Overview
Description
Scientific Research Applications
Chemical Synthesis and Catalysis
- Zhu et al. (2003) discuss the synthesis of tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate, which is closely related to 6-Ethyl-2-methyldecane. This synthesis is significant in organic chemistry for creating functionalized compounds with applications in medicinal chemistry and material science (Zhu, Lan, & Kwon, 2003).
Biological Studies and Pheromones
- Research by Zeeck et al. (1990) on Platynereis dumerilii, a marine worm, identifies a substance structurally similar to 6-Ethyl-2-methyldecane as part of its pheromone bouquet. This highlights the compound's relevance in understanding chemical communication in marine biology (Zeeck, Hardege, Bartels-Hardege, & Wesselmann, 1990).
Fuel and Energy Research
- Wang, Wang, and Chen (2016) explore the thermodynamic properties of biodiesel components, such as n-hexadecane, which shares structural similarities with 6-Ethyl-2-methyldecane. This research is crucial for the development of sustainable biofuels (Wang, Wang, & Chen, 2016).
Pharmaceutical Applications
- Research by Stassi et al. (1998) in the field of metabolic engineering discusses the production of ethyl-substituted erythromycin derivatives. This demonstrates the potential of modifying structures similar to 6-Ethyl-2-methyldecane for developing new pharmaceutical compounds (Stassi, Kakavas, Reynolds, Gunawardana, Swanson, Zeidner, Jackson, Liu, Buko, & Katz, 1998).
Materials Science
- Shultz and Brookhart (2001) study the behavior of a Pd(II) ethyl complex in polymerization catalysts, showcasing the importance of ethyl groups (as in 6-Ethyl-2-methyldecane) in understanding the mechanisms of polymer synthesis (Shultz & Brookhart, 2001).
Environmental Science
- Yeh and Novak (1994) focus on the biodegradation of substances like methyl tertiary butyl ether (MTBE), which is relevant to the environmental fate of similar compounds like 6-Ethyl-2-methyldecane (Yeh & Novak, 1994).
properties
IUPAC Name |
6-ethyl-2-methyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-7-10-13(6-2)11-8-9-12(3)4/h12-13H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCFDWVAWCRKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866910 | |
| Record name | 6-Ethyl-2-methyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62108-21-8 | |
| Record name | 6-Ethyl-2-methyldecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Ethyl-2-methyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1607371.png)









![Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B1607390.png)


